2,4,6-Trimethyloxane-4-carboxylic acid

Description

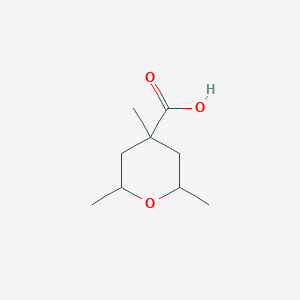

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyloxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-4-9(3,8(10)11)5-7(2)12-6/h6-7H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTWTOUYUILTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Aspects of 2,4,6 Trimethyloxane 4 Carboxylic Acid

Systematic IUPAC Nomenclature of Substituted Oxane Carboxylic Acids

The systematic naming of substituted oxane carboxylic acids follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). For 2,4,6-Trimethyloxane-4-carboxylic acid, the nomenclature is derived as follows:

Parent Heterocycle: The six-membered ring containing one oxygen atom is designated as "oxane."

Principal Functional Group: The carboxylic acid (-COOH) group is the principal functional group and is indicated by the suffix "-carboxylic acid."

Numbering of the Ring: Numbering of the oxane ring begins at the oxygen atom as position 1 and proceeds around the ring to give the substituents the lowest possible locants. In this case, the carboxylic acid group is at position 4.

Substituents: Three methyl (-CH₃) groups are present at positions 2, 4, and 6. The presence of three identical substituents is indicated by the prefix "tri-."

Assembling the Name: Combining these elements, the systematic IUPAC name is 2,4,6-Trimethyloxane-4-carboxylic acid .

When the carboxylic acid group is attached to a cyclic system, the suffix "-carboxylic acid" is used, and the carbon atom of the carboxyl group is not numbered as part of the ring.

Stereoisomerism and Chirality in 2,4,6-Trimethyloxane-4-carboxylic Acid

The presence of multiple stereocenters in 2,4,6-Trimethyloxane-4-carboxylic acid gives rise to a number of possible stereoisomers. The chiral centers are located at carbons C2, C4, and C6, each bonded to four different groups.

With three stereocenters (C2, C4, and C6), the maximum theoretical number of stereoisomers is 2³, or 8. These eight stereoisomers would exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The six-membered oxane ring, like cyclohexane, is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In a chair conformation, the substituents can occupy either axial or equatorial positions.

The conformational preference of the substituents on the oxane ring is governed by steric interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial positions to minimize 1,3-diaxial interactions, which are steric clashes between axial substituents on the same side of the ring.

| Substituent Position | Steric Strain | Preferred Orientation |

| Axial | Higher (due to 1,3-diaxial interactions) | Less favored for bulky groups |

| Equatorial | Lower | More favored for bulky groups |

Absolute and Relative Stereochemical Assignment Methodologies

Determining the absolute and relative stereochemistry of a complex molecule like 2,4,6-Trimethyloxane-4-carboxylic acid requires sophisticated analytical techniques.

Relative Stereochemistry: The relative arrangement of substituents can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons, which can help in assigning whether substituents are on the same side (cis) or opposite sides (trans) of the ring.

Absolute Stereochemistry: The definitive determination of the absolute configuration (R or S) at each chiral center typically requires X-ray crystallography of a single crystal of a pure enantiomer or a suitable crystalline derivative. Other methods include chiroptical techniques like circular dichroism (CD) spectroscopy, or by synthesizing the molecule from a starting material of known absolute configuration. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptor to each stereocenter once the three-dimensional arrangement is known.

Without experimental data for 2,4,6-Trimethyloxane-4-carboxylic acid, a definitive assignment of the stereochemistry of any specific synthesized sample is not possible.

Synthetic Methodologies and Chemical Synthesis of 2,4,6 Trimethyloxane 4 Carboxylic Acid

Retrosynthetic Analysis Strategies for the Oxane Core and Carboxylic Acid Moiety

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2,4,6-trimethyloxane-4-carboxylic acid, several logical disconnections can be proposed to outline potential synthetic routes.

A primary disconnection strategy involves cleaving the carbon-oxygen bonds of the oxane ether. This leads back to an acyclic precursor, specifically a substituted 1,5-diol. The stereocenters in this diol precursor must be set correctly to ensure the desired stereochemistry in the final cyclization step. This intramolecular cyclization is a reliable method for forming the oxane ring.

Another key disconnection focuses on the bonds around the C4 quaternary center. This center, bearing a methyl group and a carboxylic acid, is a major synthetic hurdle. One approach is to disconnect the C4-carboxylic acid bond. This reveals a synthon for a tertiary carbocation or carbanion at the C4 position of a pre-formed 2,4,6-trimethyloxane ring, which could then be carboxylated. A more feasible approach involves retrosynthetically converting the carboxylic acid to a more synthetically tractable precursor, such as a nitrile or ester group. This functional group could be introduced early in the synthesis and carried through the reaction sequence before being hydrolyzed in a final step.

A third strategy involves disconnecting a C-C bond of the acyclic backbone. For instance, an aldol-type disconnection could break the C3-C4 bond, leading to two smaller, functionalized fragments that can be coupled together. The figure below illustrates a plausible retrosynthetic pathway based on an intramolecular cyclization approach.

Figure 1. Retrosynthetic analysis of 2,4,6-Trimethyloxane-4-carboxylic acid.

Stereoselective Synthesis Pathways for Chiral Oxane Derivatives

Achieving stereocontrol over the four stereocenters is the most critical aspect of the synthesis. Modern asymmetric synthesis provides a toolbox of methods to construct such complex chiral molecules. youtube.com

The formation of the oxane ring is typically achieved via intramolecular cyclization of a hydroxy-alkene or a diol precursor. Several stereoselective methods are applicable.

Acid-Catalyzed Hydroxyalkoxylation: The intramolecular cyclization of silylated alkenols, mediated by a Brønsted acid like p-toluenesulfonic acid (p-TsOH), is a highly stereoselective method for preparing polysubstituted tetrahydropyrans. uva.esmdpi.com The stereoselectivity arises from the conformation of the molecule during the intramolecular attack of the hydroxyl group, which can be controlled by the existing stereocenters on the acyclic chain. mdpi.com

Intramolecular oxa-Michael Reaction: An asymmetric intramolecular oxa-Michael reaction can be used to construct the oxane ring. whiterose.ac.uk This approach involves the cyclization of a precursor containing a hydroxyl group and an α,β-unsaturated thioester, catalyzed by a chiral phosphoric acid. This method has shown high enantioselectivity (up to 99% ee) in the synthesis of spirocyclic tetrahydropyrans. whiterose.ac.uk

Domino Olefin Metathesis/Cyclization: A domino reaction involving olefin cross-metathesis followed by an intramolecular oxa-conjugate cyclization provides a rapid and efficient route to substituted tetrahydropyrans. acs.org This strategy, often catalyzed by a Hoveyda-Grubbs catalyst, can build the ring and set relative stereochemistry in a single step from acyclic precursors. acs.org

Table 1: Comparison of Asymmetric Oxane Ring Construction Methods

| Method | Catalyst/Reagent | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | p-TsOH | Atom economical, high diastereoselectivity for polysubstituted systems. | Excellent (>95:5 dr) | uva.esmdpi.com |

| Asymmetric oxa-Michael | Chiral Phosphoric Acid (CPA) | High enantioselectivity, suitable for creating quaternary centers. | Up to 99% ee | whiterose.ac.uk |

| Domino Metathesis/Cyclization | Hoveyda-Grubbs II | Step-economical, good to excellent yields. | Stereoselective | acs.org |

The stereochemistry of the methyl groups at C2 and C6 is typically established before the ring-closing step. This can be achieved using substrate-controlled methods, where the chirality is derived from chiral starting materials (the "chiral pool" approach), or through reagent-controlled methods like asymmetric alkylation or aldol (B89426) reactions.

For example, an Evans aldol reaction can be used to construct the backbone of the acyclic precursor, setting the stereochemistry of the hydroxyl and methyl groups with high diastereoselectivity. acs.org The stereocenter at C4, being quaternary, presents a greater challenge. Its construction often requires methods such as the diastereoselective alkylation of an enolate derived from a precursor already containing chiral centers at C2 and C6. The steric hindrance from the existing substituents directs the incoming electrophile (a methylating agent) to a specific face of the enolate.

The carboxylic acid group can be installed at various stages of the synthesis. libretexts.org Introducing it late in the synthesis is often preferable to avoid potential side reactions with the acidic proton. Common strategies include:

Oxidation of a Primary Alcohol: The synthesis can be designed to produce an oxane with a hydroxymethyl group at the C4 position. This alcohol can then be oxidized to the carboxylic acid using standard reagents like chromic acid or a two-step Swern/Pinnick oxidation.

Hydrolysis of a Nitrile or Ester: A more robust strategy involves carrying a nitrile or ester group through the synthesis at the C4 position. These functional groups are generally more stable to a wider range of reaction conditions. The final step of the synthesis would then be the hydrolysis of the nitrile or ester to the desired carboxylic acid. youtube.com

Carboxylation of an Organometallic Intermediate: It is conceptually possible to form the C4-carboxy bond by treating a corresponding organometallic species (e.g., an organolithium or Grignard reagent) at the C4 position with carbon dioxide. youtube.com However, generating such an intermediate at a sterically hindered quaternary center can be challenging.

Total Synthesis Approaches of Defined Stereoisomers

While a specific total synthesis for 2,4,6-trimethyloxane-4-carboxylic acid is not prominently reported in the literature, a plausible route can be designed based on established stereoselective methodologies. A potential synthetic approach would begin with a chiral starting material to set the C6 stereocenter, followed by a series of stereocontrolled reactions to build the acyclic chain, and finally, a diastereoselective cyclization to form the oxane ring.

A hypothetical synthesis could commence with a Sharpless asymmetric dihydroxylation to create a chiral diol, which serves as the foundation for the C5 and C6 stereocenters. Subsequent steps would involve creating the C4 quaternary center via enolate alkylation and introducing the C2 methyl group through an aldol-type reaction. The final key step would be an acid-catalyzed intramolecular cyclization of the fully elaborated 1,5-diol precursor to yield the 2,4,6-trimethyloxane core with defined stereochemistry. The carboxylic acid would be revealed in the final step by hydrolyzing a precursor ester group.

Exploration of Alternative Synthetic Routes (e.g., Biocatalytic, Photoredox)

Modern synthetic chemistry offers innovative alternatives to traditional methods, which could be applied to the synthesis of 2,4,6-trimethyloxane-4-carboxylic acid.

Biocatalytic Routes: Biocatalysis utilizes enzymes to perform chemical transformations with high efficiency and stereoselectivity under mild conditions. researchgate.net Enzymes such as halohydrin dehalogenases (HHDHs) have been engineered for the enantioselective formation of cyclic ethers like oxetanes. nih.govresearchgate.net It is conceivable that a similar enzymatic approach could be developed for the asymmetric cyclization of a 1,5-diol precursor to form the six-membered oxane ring. This would involve screening or engineering an appropriate enzyme, such as a cyclase or a hydrolase operating in reverse, to catalyze the intramolecular etherification with high stereocontrol.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-O bonds. acs.org This methodology can generate alkoxy radicals from alcohols under mild conditions. acs.orgresearchgate.net A potential photoredox strategy for the oxane ring would involve generating an alkoxy radical from the C5-hydroxyl group of an acyclic precursor. This radical could then undergo an intramolecular 1,6-hydrogen atom transfer (HAT) from the C1 position, followed by radical-radical recombination or oxidation/trapping to close the ring. This approach offers a novel pathway for C-O bond formation under neutral conditions. acs.orgorganic-chemistry.org

Scalability Considerations for Research and Development

The scalability of any synthetic route for 2,4,6-trimethyloxane-4-carboxylic acid from laboratory research to development and potential commercial production would depend heavily on the chosen synthetic methodology. General considerations for scaling up the synthesis of complex substituted tetrahydropyrans are pertinent.

For research and development purposes, key factors to consider for scalability include:

Cost and Availability of Starting Materials: The economic viability of a synthesis at scale is directly tied to the cost of the raw materials. Complex starting materials may be suitable for small-scale research but prohibitive for larger-scale production.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be challenging and costly to scale up. The ideal process would utilize mild and robust reaction conditions.

Reagent Stoichiometry and Waste Generation: The use of stoichiometric reagents, particularly heavy metals or hazardous substances, can lead to significant waste streams. Catalytic methods are generally preferred for their efficiency and reduced environmental impact. For instance, the development of scalable, metal-free ring-expansion methodologies for related heterocyclic compounds highlights a trend towards more sustainable synthetic processes. acs.orgnih.gov

Purification Methods: Chromatographic purification is common in laboratory-scale synthesis but is often impractical and expensive at an industrial scale. The development of a process where the final product can be isolated by crystallization or distillation is highly desirable. Successful large-scale syntheses of other chiral tetrahydropyrans have been achieved without the need for chromatography. acs.org

Stereochemical Control: Maintaining high stereoselectivity on a larger scale can be a significant challenge. The chosen method must be robust enough to consistently produce the desired stereoisomer in high purity.

The following interactive table summarizes the potential scalability of the aforementioned synthetic strategies, based on general principles and findings from related syntheses.

| Synthetic Strategy | Potential for Scalability | Key Considerations for Scale-Up |

| Prins-type Cyclization | Moderate to High | Catalyst selection, control of side reactions, solvent choice, and purification of the final product. |

| Acid-Catalyzed Cyclization of Alkenols | Moderate | Synthesis of the silylated alkenol precursor, handling of strong acids, and waste management. |

| Intramolecular Oxa-Michael Addition | High | Synthesis of the acyclic precursor, catalyst efficiency, and potential for racemization. |

| Asymmetric Allylation | Moderate to High | Cost and availability of the chiral catalyst, reaction optimization for high enantioselectivity, and catalyst recycling. |

Ultimately, the successful scaling of a synthesis for 2,4,6-trimethyloxane-4-carboxylic acid would require significant process development and optimization to ensure safety, cost-effectiveness, and consistent product quality.

Chemical Reactivity and Transformation Studies of 2,4,6 Trimethyloxane 4 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Functional Group

Esterification and Amidation Reactions

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic synthesis. masterorganicchemistry.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For 2,4,6-Trimethyloxane-4-carboxylic acid, the steric bulk around the carboxyl group, due to the two methyl groups at positions 2 and 6 of the oxane ring, can significantly hinder the approach of the alcohol, potentially requiring more forcing reaction conditions or specialized catalysts. doubtnut.com

| Alcohol | Catalyst | Reaction Conditions | Expected Product | Notes |

|---|---|---|---|---|

| Methanol | Sulfuric Acid | Reflux | Methyl 2,4,6-trimethyloxane-4-carboxylate | Standard Fischer esterification conditions. masterorganicchemistry.com |

| Ethanol | DMTMM | Room Temperature | Ethyl 2,4,6-trimethyloxane-4-carboxylate | Use of a coupling agent can facilitate esterification under milder conditions. researchgate.net |

Amidation, the reaction of a carboxylic acid with an amine to form an amide, is another crucial transformation. mdpi.com Direct amidation often requires high temperatures to drive off the water formed, or the use of coupling agents to activate the carboxylic acid. nih.govsci-hub.se The steric hindrance in 2,4,6-Trimethyloxane-4-carboxylic acid would likely necessitate the use of such activating agents for efficient amide bond formation. orgsyn.org Catalysts like boric acid or titanium-based reagents have been shown to be effective in promoting amidation reactions. orgsyn.orgresearchgate.net

| Amine | Coupling Agent/Catalyst | Reaction Conditions | Expected Product | Notes |

|---|---|---|---|---|

| Ammonia | Boric Acid | Heating | 2,4,6-Trimethyloxane-4-carboxamide | Boric acid is a green and efficient catalyst for amidation. orgsyn.org |

| Benzylamine | TiCl4 | 85 °C in Pyridine | N-Benzyl-2,4,6-trimethyloxane-4-carboxamide | Titanium(IV) chloride can mediate the direct condensation of carboxylic acids and amines. nih.gov |

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid group in 2,4,6-Trimethyloxane-4-carboxylic acid would yield the corresponding primary alcohol, (2,4,6-trimethyloxan-4-yl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. libretexts.orgmasterorganicchemistry.com While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of activating groups can facilitate this reaction. organic-chemistry.org For 2,4,6-Trimethyloxane-4-carboxylic acid, thermal or catalytic decarboxylation could be explored, although the stability of the oxane ring under the required conditions would be a critical factor. nist.gov

Activation and Coupling Reactions

The carboxylic acid can be activated to form more reactive intermediates, such as acyl chlorides or mixed anhydrides, which can then participate in various coupling reactions. ruhr-uni-bochum.de For instance, conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would allow for subsequent reactions with a wide range of nucleophiles.

Decarboxylative coupling reactions represent a modern strategy for carbon-carbon bond formation, where the carboxylic acid serves as a surrogate for an organometallic reagent. ruhr-uni-bochum.de These reactions, often catalyzed by transition metals like palladium or copper, could potentially be applied to 2,4,6-Trimethyloxane-4-carboxylic acid to introduce new substituents at the 4-position of the oxane ring. nih.gov

Transformations Involving the Oxane Ring System

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is generally stable. However, under specific conditions, it can undergo transformations such as ring-opening or functionalization of its carbon backbone.

Ring-Opening Reactions

Ring-opening of the oxane ring in 2,4,6-Trimethyloxane-4-carboxylic acid would require cleavage of one of the carbon-oxygen bonds. This can be achieved under acidic or basic conditions, often with the assistance of a nucleophile. The regioselectivity of the ring-opening would be influenced by the substitution pattern on the ring. For instance, acid-catalyzed ring-opening might proceed via a protonated ether intermediate, followed by nucleophilic attack at one of the adjacent carbons. Ring-opening polymerization is a common reaction for some cyclic ethers, though it is more prevalent for smaller, more strained rings like oxiranes and oxetanes. researchgate.netrsc.org

Functionalization of the Oxane Carbon Backbone

Introducing new functional groups onto the carbon backbone of the oxane ring, without cleaving the ring, would involve C-H activation or other functionalization strategies. Given the saturated nature of the oxane ring, these transformations can be challenging. Radical-based reactions, such as halogenation, could potentially introduce a handle for further modifications. However, controlling the regioselectivity of such reactions would be a significant synthetic challenge.

Stability and Degradation Pathways

The stability of 2,4,6-Trimethyloxane-4-carboxylic acid is influenced by the inherent stability of the tetrahydropyran (B127337) (oxane) ring and the presence of the carboxylic acid and methyl groups.

Thermal Stability: The oxane ring itself is a relatively stable saturated heterocycle. However, the presence of substituents can influence its thermal degradation. Pyrolysis of cyclic ethers often proceeds through complex radical mechanisms involving C-O and C-C bond cleavage. For 2,4,6-Trimethyloxane-4-carboxylic acid, thermal decomposition would likely initiate at the weakest bonds. The carboxylic acid group can undergo decarboxylation at elevated temperatures.

Potential Thermal Degradation Products of 2,4,6-Trimethyloxane-4-carboxylic Acid

| Precursor | Condition | Potential Products | Pathway |

|---|---|---|---|

| 2,4,6-Trimethyloxane-4-carboxylic acid | High Temperature | 2,4,6-Trimethyloxane, CO₂ | Decarboxylation |

Hydrolytic Stability: The oxane ring, being an ether, is generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, protonation of the ether oxygen can facilitate ring opening. The rate of this acid-catalyzed hydrolysis would depend on the steric hindrance around the oxygen atom. The presence of methyl groups at the 2 and 6 positions may offer some steric protection.

Oxidative Degradation: Cyclic ethers are susceptible to oxidation, which can lead to the formation of hydroperoxides and subsequent ring cleavage. researchgate.net The tertiary carbon atom at the 4-position, being bonded to both an oxygen and a carboxylic acid, could be a potential site for oxidative attack. Strong oxidizing agents could lead to the degradation of the ring structure.

Reactivity of Methyl Substituents

The three methyl groups attached to the oxane ring are generally unreactive due to the strong C-H bonds of alkanes. However, under specific conditions, they can undergo functionalization.

Radical Halogenation: Under UV light or at high temperatures, the methyl groups can undergo free-radical halogenation (e.g., with Cl₂ or Br₂). The selectivity of this reaction would depend on the stability of the resulting radical intermediates. The methyl groups at positions 2 and 6 are adjacent to the ether oxygen, which can influence the stability of the radical through resonance.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the methyl groups to carboxylic acids. This transformation would likely require harsh reaction conditions. Selective oxidation of one methyl group over the others would be challenging to achieve.

Derivatization Strategies for Structural Modification and Exploration of Chemical Space

The carboxylic acid group is the primary site for derivatization of 2,4,6-Trimethyloxane-4-carboxylic acid. The tertiary nature of the carbon atom to which the carboxyl group is attached presents significant steric hindrance, which must be considered when selecting derivatization methods.

Esterification: Direct esterification with alcohols under acidic conditions (Fischer esterification) may be slow due to the steric hindrance around the carboxylic acid. More effective methods for esterifying sterically hindered carboxylic acids include:

Steglich Esterification: This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid, allowing for esterification under mild conditions. organic-chemistry.org

Alkylation with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with a primary alkyl halide can yield the corresponding ester.

Amide Formation: Similar to esterification, direct amide formation by heating with an amine is often inefficient for sterically hindered acids. The use of coupling agents is generally required.

Carbodiimide-Mediated Coupling: Reagents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form an active intermediate that readily reacts with amines to form amides. organic-chemistry.org

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with an amine to form the amide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This would yield (2,4,6-trimethyloxan-4-yl)methanol, opening up further avenues for derivatization of the resulting hydroxyl group.

Interactive Data Table: Potential Derivatization Reactions

| Functional Group | Reagent(s) | Product Type | Potential Reaction Conditions |

| Carboxylic Acid | Methanol, H₂SO₄ | Methyl Ester | Reflux |

| Carboxylic Acid | DCC, DMAP, Ethanol | Ethyl Ester | Room Temperature |

| Carboxylic Acid | 1. NaOH, 2. Benzyl bromide | Benzyl Ester | Varies |

| Carboxylic Acid | EDC, Aniline | Anilide (Amide) | Room Temperature |

| Carboxylic Acid | 1. SOCl₂, 2. Ammonia | Primary Amide | 0 °C to Room Temperature |

| Carboxylic Acid | LiAlH₄, then H₂O | Primary Alcohol | Reflux in THF |

Advanced Spectroscopic and Chromatographic Characterization in Research of 2,4,6 Trimethyloxane 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2,4,6-trimethyloxane-4-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to determine the relative stereochemistry of the substituents on the oxane ring.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 2,4,6-trimethyloxane-4-carboxylic acid would be expected to show distinct signals for the methyl groups and the methylene (B1212753) and methine protons of the oxane ring. The chemical shifts of these protons are influenced by their local electronic environment, including the electronegativity of the adjacent oxygen atom and the presence of the carboxylic acid group. The proton of the carboxylic acid itself would appear as a broad singlet at a characteristic downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift, generally between 170-185 ppm. libretexts.org The carbons of the oxane ring would appear in the region characteristic of sp³-hybridized carbons bonded to an oxygen or other carbons.

The following tables present hypothetical but representative ¹H and ¹³C NMR data for a possible isomer of 2,4,6-trimethyloxane-4-carboxylic acid.

Illustrative ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.05 | br s | 1H | -COOH |

| 3.85 | m | 1H | H-2 |

| 3.60 | m | 1H | H-6 |

| 2.10 | d | 1H | H-3a |

| 1.85 | d | 1H | H-5a |

| 1.70 | d | 1H | H-3e |

| 1.55 | d | 1H | H-5e |

| 1.30 | s | 3H | 4-CH₃ |

| 1.25 | d | 3H | 2-CH₃ |

| 1.20 | d | 3H | 6-CH₃ |

Illustrative ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 178.5 | -COOH |

| 75.2 | C-2 |

| 73.8 | C-6 |

| 45.3 | C-4 |

| 42.1 | C-3 |

| 41.8 | C-5 |

| 25.4 | 4-CH₃ |

| 21.7 | 2-CH₃ |

| 21.5 | 6-CH₃ |

Analysis of the coupling constants (J-values) from the ¹H NMR spectrum would be crucial in determining the dihedral angles between adjacent protons, which in turn helps to establish the conformation of the oxane ring and the relative stereochemistry of the substituents.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from one-dimensional NMR and to elucidate the complete bonding network and spatial arrangement of atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methine protons at C-2 and C-6 and the adjacent methylene protons at C-3 and C-5, respectively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity of quaternary carbons, such as C-4 and the carbonyl carbon, by observing correlations from the methyl protons to these carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY data would be critical in determining the stereochemistry of 2,4,6-trimethyloxane-4-carboxylic acid by showing which substituents are on the same side of the oxane ring.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2,4,6-trimethyloxane-4-carboxylic acid. This allows for the calculation of the elemental formula, confirming that the molecular formula is indeed C₉H₁₆O₃. The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS.

Illustrative HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 173.1121 | 173.1123 |

| [M+Na]⁺ | 195.0941 | 195.0944 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For 2,4,6-trimethyloxane-4-carboxylic acid, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da) or water (-18 Da). libretexts.org Cleavage of the oxane ring would also be expected, leading to fragment ions characteristic of substituted cyclic ethers. nih.gov

Illustrative MS/MS Fragmentation Data for [M+H]⁺ at m/z 173.1

| Fragment Ion (m/z) | Proposed Loss |

| 155.1 | H₂O |

| 128.1 | COOH |

| 113.1 | COOH + CH₃ |

| 99.1 | C₄H₇O₂ |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating different isomers. Given the presence of multiple stereocenters in 2,4,6-trimethyloxane-4-carboxylic acid (at C-2, C-4, and C-6), it can exist as several diastereomers and enantiomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods that would be used. For purity assessment, a reversed-phase HPLC method would likely be developed. The separation of the different stereoisomers would be more challenging and could require chiral chromatography. iitr.ac.innih.gov This could involve using a chiral stationary phase or derivatizing the carboxylic acid with a chiral reagent to form diastereomers that can be separated on a non-chiral column. nih.gov

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of stereoisomers and could be more effective than HPLC for this particular compound. nih.gov

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector, would be optimized to achieve the best possible separation and quantification of 2,4,6-trimethyloxane-4-carboxylic acid and any potential impurities or isomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification, quantification, and analysis of 2,4,6-Trimethyloxane-4-carboxylic acid. Due to the carboxylic acid functional group, reversed-phase HPLC (RP-HPLC) is the most common approach. The separation is typically performed on a C18 stationary phase, which separates compounds based on their hydrophobicity. To ensure good peak shape and reproducibility, the mobile phase is usually acidified. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, suppresses the ionization of the carboxyl group, leading to a more retained and symmetrical peak.

Given that the 2,4,6-Trimethyloxane-4-carboxylic acid molecule possesses multiple stereocenters (at C2, C4, and C6), it exists as a mixture of stereoisomers. Chiral HPLC is crucial for the separation and analysis of these enantiomers and diastereomers. This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving chiral carboxylic acids. researchgate.netresearchgate.net The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, which have different interaction energies, resulting in different retention times. Normal-phase conditions, often employing mobile phases like hexane/isopropanol mixtures, have demonstrated excellent separation for similar acidic compounds on these types of columns. researchgate.net

Interactive Data Table: Hypothetical Chiral HPLC Separation of 2,4,6-Trimethyloxane-4-carboxylic Acid Enantiomers

| Parameter | Value | Description |

| Column | Chiralpak AD-H | A polysaccharide-based chiral stationary phase. |

| Mobile Phase | Hexane/Ethanol/Formic Acid (85:15:0.1, v/v/v) | A typical normal-phase eluent for chiral separations. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210 nm | Wavelength for detecting the carboxyl chromophore. |

| Retention Time (Enantiomer 1) | 8.52 min | The elution time for the first-eluting enantiomer. |

| Retention Time (Enantiomer 2) | 10.15 min | The elution time for the second-eluting enantiomer. |

| Selectivity Factor (α) | 1.19 | A measure of the separation between the two peaks (t₂/t₁). |

| Resolution (Rs) | 2.10 | Indicates a baseline separation of the two enantiomers. |

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives

Direct analysis of 2,4,6-Trimethyloxane-4-carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability. The polar carboxylic acid functional group can lead to poor chromatographic peak shape and degradation in the hot GC inlet. nih.gov Therefore, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form prior to analysis.

The most common derivatization method for carboxylic acids is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. These reagents react with the active hydrogen of the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester. This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC separation. usherbrooke.ca

Following derivatization, the TMS-ester of 2,4,6-Trimethyloxane-4-carboxylic acid can be separated on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The separated derivative is then introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification and structural elucidation. The molecular ion peak confirms the mass of the derivative, while fragment ions provide information about the structure of the original molecule.

Interactive Data Table: Predicted GC-MS Data for the TMS Derivative

| Parameter | Value | Description |

| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylating agent. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column for general-purpose analysis. |

| Retention Time | 12.78 min | Hypothetical retention time under standard temperature programming. |

| Molecular Ion (M+) | m/z 244 | Mass of the trimethylsilyl ester derivative (C₁₂H₂₄O₃Si). |

| Key Fragment Ion 1 | m/z 229 | Corresponds to the loss of a methyl group [M-15]⁺. |

| Key Fragment Ion 2 | m/z 157 | Represents a characteristic fragment from the silylated carboxyl group and ring structure. |

| Base Peak | m/z 73 | The characteristic ion for the trimethylsilyl group [(CH₃)₃Si]⁺. |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Confirmation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a complex molecule like 2,4,6-Trimethyloxane-4-carboxylic acid, this technique provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

The process requires growing a high-quality single crystal of the compound, which can often be achieved by slow evaporation of a suitable solvent. This single crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A critical application of X-ray crystallography for this chiral molecule is the determination of its absolute configuration. By using anomalous dispersion effects, the technique can definitively assign the R or S configuration to each stereocenter (C2, C4, and C6). This is particularly important for confirming the outcome of asymmetric syntheses or chiral separations. The solid-state analysis also reveals intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictates the crystal packing arrangement. For carboxylic acids, it is common to observe hydrogen-bonded dimers in the crystal lattice.

Interactive Data Table: Representative Crystallographic Data

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₉H₁₆O₃ | Molecular formula of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5° | The dimensions of the repeating unit in the crystal. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |

| Final R-factor (R₁) | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |

| Hydrogen Bonding | O-H···O | Dimeric hydrogen bonding between carboxylic acid groups of adjacent molecules is expected. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

In the IR spectrum of 2,4,6-Trimethyloxane-4-carboxylic acid, the most characteristic absorptions are associated with the carboxylic acid group. libretexts.org A very broad and prominent absorption band is expected in the region of 2500–3300 cm⁻¹. This feature arises from the O-H stretching vibration of the carboxyl group, and its breadth is a hallmark of the strong intermolecular hydrogen bonding that forms dimeric structures. echemi.commasterorganicchemistry.com Another key peak is the intense C=O (carbonyl) stretching absorption, which for a saturated, hydrogen-bonded carboxylic acid typically appears around 1700–1725 cm⁻¹. echemi.com The spectrum will also feature C-O stretching vibrations around 1210-1320 cm⁻¹ and C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is generally weak and difficult to observe in Raman spectra, the C=O stretch gives a moderately intense band. The non-polar C-C and C-H bonds of the trimethyloxane ring structure often produce stronger and sharper signals in the Raman spectrum compared to the IR spectrum, making it useful for characterizing the molecular backbone. rsc.orgresearchgate.net The symmetric stretching of the C-C bonds within the ring and the various C-H bending modes will be clearly visible in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Key Vibrational Modes for 2,4,6-Trimethyloxane-4-carboxylic Acid

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500–3300 | Weak/Not Observed | Broad, Strong (IR) |

| C-H (Alkyl) | Stretching | 2850–2960 | 2850–2960 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700–1725 | 1700–1725 | Strong (IR), Medium (Raman) |

| C-O (Ether & Acid) | Stretching | 1050–1320 | 1050–1320 | Medium-Strong |

| C-C | Stretching | Fingerprint Region | Fingerprint Region | Weak (IR), Medium-Strong (Raman) |

Computational Chemistry and Theoretical Investigations of 2,4,6 Trimethyloxane 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For 2,4,6-Trimethyloxane-4-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, can be employed to determine its most stable three-dimensional structure (ground state geometry). mdpi.comnih.gov

These studies would likely focus on the conformational isomers arising from the stereochemistry of the three methyl groups on the oxane ring and the orientation of the carboxylic acid group. The oxane ring can adopt various conformations, such as chair and boat forms. DFT calculations would predict the relative energies of these different conformers, identifying the most energetically favorable arrangement. For instance, the calculations would reveal whether the methyl and carboxylic acid groups prefer axial or equatorial positions to minimize steric hindrance and optimize electronic interactions. The results of such a study could be presented in a table comparing the relative energies of different conformers.

Table 1: Hypothetical Relative Energies of 2,4,6-Trimethyloxane-4-carboxylic Acid Conformers from DFT Calculations

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Chair (equatorial COOH) | 0.00 | C2-C3-C4-C5 = 55.2 |

| Chair (axial COOH) | 2.50 | C2-C3-C4-C5 = 54.8 |

Note: This table is illustrative and represents the type of data that would be generated from DFT studies.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comlibretexts.org

For 2,4,6-Trimethyloxane-4-carboxylic acid, a HOMO-LUMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. ijastems.org The HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group due to the presence of lone pairs of electrons. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. mdpi.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2,4,6-Trimethyloxane-4-carboxylic Acid

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 2.1 |

Note: This table is for illustrative purposes and shows the kind of data obtained from FMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility. nih.govnih.gov

For 2,4,6-Trimethyloxane-4-carboxylic acid, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent like water) and observing its movements over nanoseconds or longer. researchgate.net This would reveal how the oxane ring puckers and how the carboxylic acid group rotates and interacts with its surroundings. The simulation would generate a trajectory of atomic positions, which can be analyzed to identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. For 2,4,6-Trimethyloxane-4-carboxylic acid, theoretical calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

Calculations of NMR chemical shifts, typically using DFT, can help in assigning the signals in an experimental NMR spectrum to specific protons and carbons in the molecule. The predicted chemical shifts are sensitive to the molecule's geometry, so comparing them with experimental values can help confirm the dominant conformation in solution.

Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in an IR spectrum. researchgate.netcore.ac.uk Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of the C=O bond in the carboxylic acid or the C-O-C bonds in the oxane ring. These predictions can be invaluable for identifying the compound and analyzing its structural features.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of 2,4,6-Trimethyloxane-4-carboxylic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (carboxylic acid) | 3450 | 3430 |

| C=O stretch (carboxylic acid) | 1720 | 1715 |

Note: This table is illustrative and demonstrates the comparison between calculated and experimental spectroscopic data.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states.

For 2,4,6-Trimethyloxane-4-carboxylic acid, computational modeling could be used to explore various reactions, such as its esterification or decarboxylation. For a given reaction, calculations would be performed to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This type of analysis provides a detailed, atomistic understanding of how the reaction proceeds.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While there is no specific information on the biological activity of 2,4,6-Trimethyloxane-4-carboxylic acid, one can conceptualize how QSAR studies would be applied to its derivatives.

If a series of derivatives of 2,4,6-Trimethyloxane-4-carboxylic acid were synthesized and tested for a particular biological activity, QSAR modeling could be employed to understand what structural features are important for that activity. semanticscholar.org This would involve calculating a variety of molecular descriptors for each derivative, which are numerical representations of their structural and physicochemical properties. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP). researchgate.net Statistical methods would then be used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, untested derivatives, thereby guiding the design of more potent compounds.

Exploration of Research Applications and Potential Utility in Chemical Sciences

Role as a Chiral Building Block or Ligand in Asymmetric Synthesis

Chiral carboxylic acids are fundamental components in asymmetric synthesis, serving as valuable intermediates for creating complex, stereochemically-defined molecules. rsc.org These building blocks are crucial in the development of pharmaceuticals and other bioactive compounds. In principle, the stereoisomers of 2,4,6-trimethyloxane-4-carboxylic acid, owing to their defined three-dimensional structure, could serve as chiral building blocks.

However, a thorough search of scientific databases and chemical literature reveals no specific examples or research dedicated to the application of 2,4,6-trimethyloxane-4-carboxylic acid as a chiral building block or as a ligand in asymmetric synthesis. Its potential in this area remains purely theoretical at this time.

Application in Methodological Development for Organic Synthesis or Analytical Chemistry

New chemical compounds are often utilized to develop novel synthetic methodologies or to serve as standards or reagents in analytical chemistry. The unique substitution pattern of 2,4,6-trimethyloxane-4-carboxylic acid could theoretically be leveraged in the development of new synthetic transformations or analytical detection methods.

Despite this potential, there is no documented use of 2,4,6-trimethyloxane-4-carboxylic acid in the development of new synthetic or analytical methods in the current body of scientific literature.

As a Model Compound for Fundamental Studies on Oxane Ring Stereochemistry and Reactivity

The oxane (tetrahydropyran) ring is a common structural motif in many natural products and biologically active molecules. nih.govmdpi.com The stereochemistry and reactivity of substituted oxanes are of significant interest to organic chemists. The methyl groups at the 2, 4, and 6 positions of 2,4,6-trimethyloxane-4-carboxylic acid introduce multiple stereocenters, making it a potentially interesting model compound for fundamental studies on the conformational preferences and reactivity of polysubstituted oxane rings.

Such studies could provide valuable insights into the stereoelectronic effects governing the chemistry of this important heterocyclic system. Nevertheless, no published research has been identified that employs 2,4,6-trimethyloxane-4-carboxylic acid for this purpose.

Potential in Materials Science Research

Carboxylic acid-containing molecules can be used as monomers for the synthesis of specialized polymers or as components in the creation of functional materials. Their functional group allows for incorporation into polymer chains through esterification or amidation reactions. The rigid, cyclic structure of 2,4,6-trimethyloxane-4-carboxylic acid could potentially impart unique thermal or mechanical properties to resulting polymers.

While the compound is listed by some suppliers under "Material Building Blocks," specific research detailing its use as a monomer for specialized polymers or as a component in functional materials is not available in the public domain. bldpharm.com Therefore, its utility in materials science remains an unexplored area of research.

Future Research Directions and Outstanding Challenges

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

A significant area for future research is the development of efficient and environmentally friendly methods for synthesizing 2,4,6-Trimethyloxane-4-carboxylic acid, with a particular focus on controlling its stereochemistry. The presence of multiple stereocenters in the molecule means that numerous stereoisomers are possible. Stereoselective synthesis would be crucial for isolating and studying the properties of individual isomers.

Future investigations could explore various synthetic strategies. Catalytic enantioselective methods, which employ chiral catalysts to favor the formation of one enantiomer over another, would be a primary focus. googleapis.com Such approaches are at the forefront of modern organic synthesis, aiming to maximize efficiency while minimizing waste. The development of a synthetic route that allows for the selective synthesis of each stereoisomer would be a considerable challenge, yet essential for a complete understanding of the molecule's structure-activity relationships.

Investigation of Complex Derivatization for Advanced Chemical Tools

The carboxylic acid functional group in 2,4,6-Trimethyloxane-4-carboxylic acid serves as a versatile handle for chemical modification. nih.gov Future research should explore the derivatization of this group to create a library of new compounds with diverse functionalities. These derivatives could be designed as advanced chemical tools for various applications.

For instance, attaching fluorescent tags or biotin (B1667282) labels could enable the use of these molecules in biochemical assays to probe biological systems. google.com The conversion of the carboxylic acid to esters, amides, or other functional groups could also modulate the compound's physical and chemical properties, such as solubility and reactivity. nih.gov A key challenge will be to develop derivatization reactions that are high-yielding and compatible with the oxane ring, ensuring its integrity is maintained during chemical transformations. nih.govnih.gov

Exploration of Catalytic Applications or Ligand Design Based on the Oxane Scaffold

The oxane scaffold of 2,4,6-Trimethyloxane-4-carboxylic acid presents an opportunity for its use in catalysis, either as a catalyst itself or as a ligand for a metal catalyst. The oxygen atom within the oxane ring and the carboxylic acid group could act as coordination sites for metal ions.

Future work could involve designing and synthesizing derivatives that can act as chiral ligands in asymmetric catalysis. The rigid structure of the oxane ring could provide a well-defined chiral environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. The challenge lies in the rational design of such ligands to achieve the desired catalytic activity and selectivity for specific chemical transformations.

Comprehensive Computational Mapping of Its Entire Reactivity Profile

In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the reactivity and properties of 2,4,6-Trimethyloxane-4-carboxylic acid. nih.gov Future research should involve a comprehensive computational study to map out its entire reactivity profile.

Using quantum mechanical methods, it would be possible to calculate the molecule's ground-state geometry, vibrational frequencies, and electronic structure. researchgate.net Furthermore, computational models can be used to predict the outcomes of various chemical reactions, identify the most likely reaction pathways, and understand the stability of potential intermediates and transition states. A significant challenge in this area is ensuring the accuracy of the computational models through appropriate levels of theory and basis sets, and ideally, validating the computational predictions with experimental data as it becomes available.

Integration with Emerging Analytical and Spectroscopic Platforms for Deeper Characterization

A fundamental aspect of understanding any new compound is its thorough characterization using a suite of analytical and spectroscopic techniques. While basic data may be available from chemical suppliers, a deeper characterization of 2,4,6-Trimethyloxane-4-carboxylic acid is needed. bldpharm.com

Future research should focus on utilizing advanced analytical platforms. High-resolution mass spectrometry can provide precise mass measurements, aiding in formula confirmation. nih.gov Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for unambiguously determining the compound's constitution and the relative stereochemistry of its substituents. researchgate.net The integration of these advanced spectroscopic techniques will be crucial for building a complete and accurate picture of the molecule's structure and properties. nih.govmicsymposium.org

Q & A

Q. What are the recommended safety protocols for handling 2,4,6-Trimethyloxane-4-carboxylic acid in laboratory settings?

- Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed of via certified hazardous waste services. Storage requires airtight containers in cool, dry conditions to prevent degradation . Regular updates to safety data sheets (SDS) should be monitored, as stability and hazard profiles may change over time .

Q. How can the purity of 2,4,6-Trimethyloxane-4-carboxylic acid be verified after synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Calibrate the system using a certified reference standard. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) can confirm structural integrity. Cross-reference retention times and spectral data with literature values to validate results .

Q. What solvents are compatible with 2,4,6-Trimethyloxane-4-carboxylic acid for experimental use?

- Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or alcohols (methanol, ethanol) are typically suitable. Conduct solubility tests under controlled conditions (e.g., 25°C, inert atmosphere) to avoid decomposition. Avoid halogenated solvents if the compound exhibits reactivity with electrophilic agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of 2,4,6-Trimethyloxane-4-carboxylic acid?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Employ differential scanning calorimetry (DSC) to analyze thermal behavior and X-ray crystallography to identify crystal structures. Replicate synthesis protocols from conflicting studies, ensuring strict control of reaction parameters (temperature, catalysts). Purity assessment via elemental analysis is critical to isolate variables .

Q. What strategies optimize the synthetic yield of 2,4,6-Trimethyloxane-4-carboxylic acid under varying catalytic conditions?

- Methodological Answer : Design a factorial experiment to test catalysts (e.g., Lewis acids vs. organocatalysts), temperatures, and solvent systems. Use response surface methodology (RSM) to model interactions between variables. Monitor reaction progress via in-situ infrared (IR) spectroscopy to identify intermediate formation and optimize termination points .

Q. How does the steric hindrance from methyl groups influence the reactivity of 2,4,6-Trimethyloxane-4-carboxylic acid in nucleophilic acyl substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.